molecular formula C10H12N2 B1602827 (1-methyl-1H-indol-4-yl)methanamine CAS No. 864264-02-8

(1-methyl-1H-indol-4-yl)methanamine

Cat. No.: B1602827
CAS No.: 864264-02-8
M. Wt: 160.22 g/mol
InChI Key: WWWDKISXGAVFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-1H-indol-4-yl)methanamine: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The compound features a methanamine group attached to the 4-position of a 1-methylindole ring, making it a valuable scaffold for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-indol-4-yl)methanamine typically involves the following steps:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. For example, the reaction of 4-methylphenylhydrazine with formaldehyde can yield 1-methylindole.

    N-Methylation: The indole ring can be methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.

    Formylation and Reduction: The 4-position of the indole ring can be formylated using a Vilsmeier-Haack reaction, followed by reduction with a suitable reducing agent like sodium borohydride to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-methyl-1H-indol-4-yl)methanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Reagents like bromine or chlorinating agents can be used for halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: (1-methyl-1H-indol-4-yl)methanal or (1-methyl-1H-indol-4-yl)carboxylic acid.

    Reduction: (1-methyl-1H-indol-4-yl)methylamine.

    Substitution: 3-bromo-1-methyl-1H-indol-4-yl)methanamine.

Scientific Research Applications

Chemistry: (1-methyl-1H-indol-4-yl)methanamine serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs. It is used in the development of new synthetic methodologies and reaction mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the design of new drugs targeting specific biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent

Industry: The compound is used in the production of dyes, pigments, and agrochemicals. Its derivatives are employed in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as an agonist of receptors involved in neurotransmission. The exact mechanism depends on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

    (1H-indol-3-yl)methanamine: This compound features a methanamine group at the 3-position of the indole ring, differing from (1-methyl-1H-indol-4-yl)methanamine in the position of the functional group.

    (1-methyl-1H-indol-5-yl)methanamine: Similar to this compound but with the methanamine group at the 5-position.

    (1H-indol-2-yl)methanamine: This compound has the methanamine group at the 2-position of the indole ring.

Uniqueness: this compound is unique due to the specific positioning of the methanamine group at the 4-position of the 1-methylindole ring. This positioning can influence the compound’s reactivity, biological activity, and interaction with molecular targets, making it distinct from other indole derivatives.

Properties

IUPAC Name

(1-methylindol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWDKISXGAVFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594540
Record name 1-(1-Methyl-1H-indol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864264-02-8
Record name 1-(1-Methyl-1H-indol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-1-methyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 1-methylindole-4-carbonitrile (1.0 g, 6.18 mmol) in anhydrous THF (10 mL) and add slowly to 1M lithium aluminum hydride in THF (12.4 mL, 12.37 mmol) at ambient temperature. Heat the reaction mixture at 50° C. for 17 h and cool to ambient temperature. Quench the reaction mixture with water until a granular precipitate starts to form and filter through a pad of Celite®. Evaporate the solvent and purify by SCX chromatography to obtain the title compound as a yellow oil (0.9 g, 91%). GC-MS m/z: 160 (M*).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12.4 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-1H-indol-4-yl)methanamine
Reactant of Route 2
(1-methyl-1H-indol-4-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(1-methyl-1H-indol-4-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1-methyl-1H-indol-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-methyl-1H-indol-4-yl)methanamine
Reactant of Route 6
(1-methyl-1H-indol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.